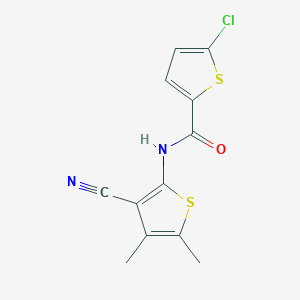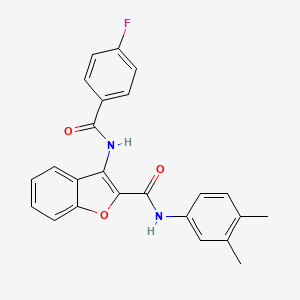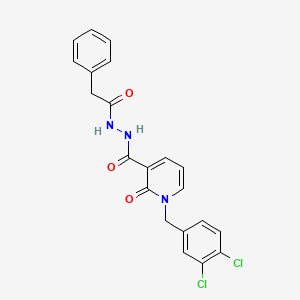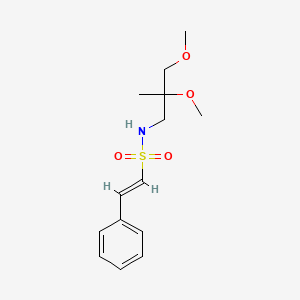![molecular formula C20H23N5O2 B2978174 4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione CAS No. 899988-73-9](/img/structure/B2978174.png)
4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a purine ring (a type of nitrogen-containing heterocycle), with various substitutions at different positions. These include a methyl group at the 4-position, a phenyl group at the 7-position, and propyl groups at the 2 and 6 positions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its substituents. The electron-donating methyl and propyl groups and the electron-withdrawing phenyl group could direct and influence its participation in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these structural features .Applications De Recherche Scientifique
Photochemical Synthesis and Dimerization
Research has explored the photochemical synthesis of imidazole derivatives, highlighting their potential in creating new compounds through photochemical reactions. One study detailed the synthesis of 4-phenyl-3-oxazolin-5-ones and their thermal dimerization, demonstrating the utility of imidazole derivatives in generating new molecular structures (Gakis et al., 1976).
Antitumor Activity
Imidazole derivatives have been investigated for their antitumor properties. For instance, new hybrids of 4H-imidazole-4-one and imidazolidine-2,4-dione were synthesized and evaluated for their antitumor activity, showcasing the potential of imidazole compounds in cancer research (El-Sayed et al., 2018).
Corrosion Inhibition
Imidazole compounds have been applied as corrosion inhibitors for metals, indicating their importance in materials science. A study on the influence of pH on the efficiency of imidazole-based corrosion inhibitors of copper underlines the relevance of imidazole derivatives in protecting metals from corrosion (Ćurković et al., 2010).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of imidazole-5-ones highlight the role of imidazole derivatives in developing new antimicrobial agents, providing insights into their use in combating microbial infections (Bishnoi et al., 2006).
Antinociceptive Effects
Imidazolidine derivatives, such as hydantoins, have been studied for their antinociceptive effects in animal models, indicating their potential in pain management research (Queiroz et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-11-23-15(14-9-7-6-8-10-14)13-25-16-17(21-19(23)25)22(3)20(27)24(12-5-2)18(16)26/h6-10,13H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVVPWYVOPHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-7-phenyl-2,6-dipropylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

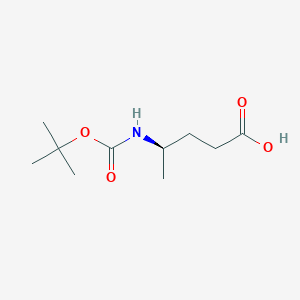
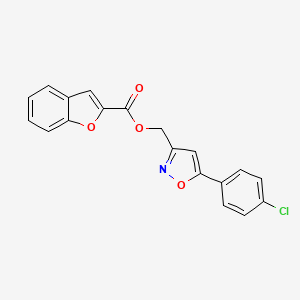
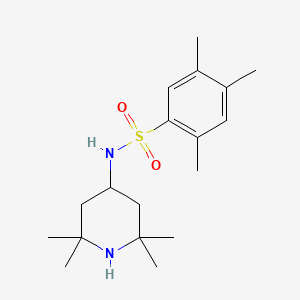
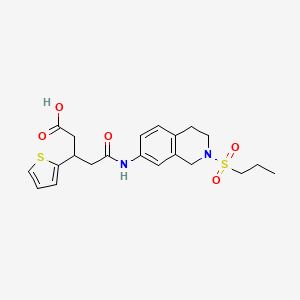
![3-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylpropanoic acid](/img/structure/B2978098.png)
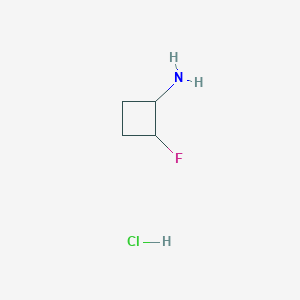
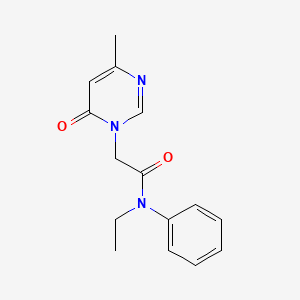
![N-(5-(p-tolyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2978101.png)
![2-{2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl}-4,5-dihydro-1H-imidazole hydroiodide](/img/structure/B2978105.png)
![Methyl (4S)-6-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxohexanoate](/img/structure/B2978106.png)
